4-Bromo-3-trifluoromethylphenylisothiocyanate
CAS No.: 948294-47-1
Cat. No.: VC3878446
Molecular Formula: C8H3BrF3NS
Molecular Weight: 282.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948294-47-1 |
|---|---|
| Molecular Formula | C8H3BrF3NS |
| Molecular Weight | 282.08 g/mol |
| IUPAC Name | 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3BrF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H |
| Standard InChI Key | FUJRJHFGAPKJFK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
4-Bromo-3-trifluoromethylphenylisothiocyanate is an aromatic compound featuring a benzene ring substituted with bromine at the para position, a trifluoromethyl group at the meta position, and an isothiocyanate group at the ortho position relative to the bromine . Its IUPAC name, 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene, reflects this substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 948294-47-1 | |
| Molecular Formula | C₈H₃BrF₃NS | |
| Molecular Weight | 282.08 g/mol | |
| SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br | |
| InChI Key | FUJRJHFGAPKJFK-UHFFFAOYSA-N |
The compound’s planar structure and electron-withdrawing groups (Br, CF₃) enhance its electrophilicity, particularly at the isothiocyanate carbon, enabling nucleophilic attack by amines, thiols, and alcohols.
Physical Properties
Experimental and predicted physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 285.4 ± 40.0 °C (predicted) | |
| Density | 1.63 ± 0.1 g/cm³ (predicted) | |
| Refractive Index | Not reported | – |
| Solubility | Likely soluble in organic solvents | – |
The high predicted boiling point and density align with its aromaticity and halogen content .
Reactivity and Functional Group Behavior
Isothiocyanate Reactivity
The isothiocyanate group (-N=C=S) is the primary reactive site, undergoing:
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Nucleophilic Additions: Reactions with amines form thioureas, while thiols yield dithiocarbamates.
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Cycloadditions: Participation in [4+2] cycloadditions with dienes to form six-membered heterocycles.
The electron-withdrawing trifluoromethyl group amplifies the electrophilicity of the isothiocyanate carbon, accelerating these reactions compared to non-fluorinated analogs.
Halogen and CF₃ Effects
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Bromine: Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.
Synthesis and Applications
Applications in Organic Synthesis
The compound serves as a building block for:
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Heterocycle Synthesis: Thiourea derivatives for antimicrobial or anticancer agents.
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Peptide Modification: Site-specific labeling of cysteine residues via thiol-isothiocyanate coupling.
Proteomics and Biochemistry
In proteomics, it is used to:
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Label Proteins: Covalent modification of lysine or N-terminal amines for fluorescence or affinity tagging.
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Study Protein Interactions: As a crosslinker to stabilize transient protein complexes.
| Hazard Category | GHS Code | Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .
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Storage: Tightly sealed in cool, dry conditions away from light .
Research and Industrial Relevance
Case Studies
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Antimicrobial Agents: Thiourea derivatives of this compound show activity against Gram-positive bacteria in preliminary assays.
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Fluorescent Probes: Conjugation with fluorophores enables real-time tracking of protein dynamics in live cells.
Challenges and Innovations
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Stability Issues: The isothiocyanate group hydrolyzes in aqueous media, necessitating anhydrous conditions during reactions.
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Synthetic Modifications: Introduction of PEG chains improves solubility for biological applications.
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